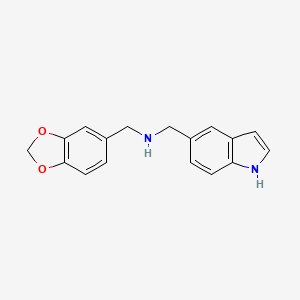

1-(1,3-benzodioxol-5-yl)-N-(1H-indol-5-ylmethyl)methanamine

Description

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-1-(1H-indol-5-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-3-15-14(5-6-19-15)7-12(1)9-18-10-13-2-4-16-17(8-13)21-11-20-16/h1-8,18-19H,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROINZHMOVOIJGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNCC3=CC4=C(C=C3)NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601208245 | |

| Record name | N-(1,3-Benzodioxol-5-ylmethyl)-1H-indole-5-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601208245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946700-55-6 | |

| Record name | N-(1,3-Benzodioxol-5-ylmethyl)-1H-indole-5-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946700-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1,3-Benzodioxol-5-ylmethyl)-1H-indole-5-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601208245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-yl)-N-(1H-indol-5-ylmethyl)methanamine is not fully understood, but it is believed to interact with various molecular targets and pathways:

Molecular Targets: Potential targets include enzymes, receptors, and ion channels.

Pathways: The compound may modulate signaling pathways involved in cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural or functional similarities with 1-(1,3-benzodioxol-5-yl)-N-(1H-indol-5-ylmethyl)methanamine:

Key Comparative Insights

In contrast, phenethylamine-based analogues () exhibit pronounced psychoactive effects, but the indole moiety in the target compound may redirect activity toward non-hallucinogenic pathways (e.g., serotonin reuptake inhibition).

Substituent Position and Selectivity

- Substitution on the indole ring (e.g., C5 vs. C3 or N1) significantly influences target engagement. For example, C5-substituted indoles (as in the target compound) are associated with preferential binding to 5-HT receptors, whereas N1-chloro substitution () may enhance cytotoxicity.

Benzodioxole vs. Heterocyclic Replacements

- Replacing benzodioxole with isoindole dione () reduces aromaticity and introduces electron-withdrawing groups, altering redox properties and biological activity.

Physicochemical Properties Limited data exist for the target compound, but analogues with pyrazole or oxadiazole rings () suggest moderate solubility in organic solvents and stability under standard conditions.

Biological Activity

1-(1,3-benzodioxol-5-yl)-N-(1H-indol-5-ylmethyl)methanamine is a complex organic compound that combines a benzodioxole ring with an indole moiety. This structural combination suggests significant potential for diverse biological activities, particularly in medicinal chemistry and pharmacology. The compound has been investigated for its possible roles in various therapeutic applications, including anticancer and antimicrobial properties.

- IUPAC Name : N-(1,3-benzodioxol-5-ylmethyl)-1-(1H-indol-5-yl)methanamine

- Molecular Formula : C17H16N2O2

- Molecular Weight : 280.32 g/mol

- CAS Number : 946700-55-6

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various molecular targets, including:

- Enzymes : Potential inhibition or activation of specific enzymes involved in cell signaling and metabolism.

- Receptors : Modulation of receptor activity, particularly those linked to cancer progression and inflammation.

- Ion Channels : Possible effects on ion channel activity that may influence cellular excitability and signaling pathways.

Anticancer Properties

Research indicates that compounds with similar structural features have shown promising anticancer activities. For instance, studies on related benzodioxole derivatives have demonstrated:

- Inhibition of Tumor Growth : Some derivatives have been shown to inhibit tumor growth in xenograft models.

- Selectivity for Cancer Cells : The ability to selectively target cancer cells while sparing normal cells has been noted, which is crucial for reducing side effects during treatment.

Antimicrobial Properties

The compound's potential antimicrobial properties are also under investigation. Related compounds have exhibited:

- Broad-Spectrum Activity : Effective against various bacterial strains and fungi.

- Mechanisms of Action : Disruption of microbial cell walls or inhibition of essential metabolic pathways.

Case Studies and Research Findings

- Study on Src Family Kinases (SFKs) :

- ToxCast Screening :

- Pharmacokinetic Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(1,3-Benzodioxol-5-yl)-N-(2-phenylethyl)methanamine | Structure | Moderate anticancer activity |

| 1-(1,3-Benzodioxol-5-yl)-N-(1H-pyrrol-2-ylmethyl)methanamine | Structure | Antimicrobial properties observed |

Q & A

Q. Q1. What are the critical steps for synthesizing 1-(1,3-benzodioxol-5-yl)-N-(1H-indol-5-ylmethyl)methanamine, and how can reaction conditions be optimized to improve yields?

Methodological Answer:

- Key Steps :

- Coupling of benzodioxol-5-ylmethanamine with 1H-indol-5-ylmethyl derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .

- Optimization Strategies :

- Temperature : Maintain 60–80°C to balance reaction rate and by-product formation .

- Reaction Time : Monitor via TLC; typical duration is 12–24 hours .

- Catalysts : Use triethylamine (TEA) as a base to enhance nucleophilic reactivity .

- Yield Improvement : Pre-activate carboxylic acid intermediates (if applicable) before coupling .

Structural Characterization & Data Contradictions

Q. Q2. How can researchers resolve discrepancies in NMR data when impurities or stereochemical ambiguities arise?

Methodological Answer:

- Advanced Techniques :

- Contradiction Resolution :

Biological Activity Evaluation

Q. Q3. What in vitro assays are suitable for evaluating the compound’s potential anticancer activity, and how should experimental controls be designed?

Methodological Answer:

- Assay Selection :

- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) with 48–72h exposure .

- Apoptosis Analysis : Use Annexin V/PI staining followed by flow cytometry .

- Control Design :

- Positive Control : Doxorubicin or cisplatin at IC₅₀ concentrations.

- Negative Control : DMSO vehicle (≤0.1% v/v) .

- Data Normalization : Express results as % viability relative to untreated cells.

Mechanistic Studies

Q. Q4. How can molecular docking and kinetic studies elucidate the compound’s interaction with serotonin receptors?

Methodological Answer:

- Molecular Docking :

- Use AutoDock Vina to model binding to 5-HT₂A/5-HT₆ receptors. Prioritize hydrogen bonding with indole NH and benzodioxole oxygen .

- Validate docking poses via MD simulations (GROMACS) to assess stability .

- Kinetic Assays :

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) using immobilized receptor proteins .

- Functional Assays : Monitor cAMP levels in HEK-293 cells transfected with receptor constructs .

Analytical Challenges

Q. Q5. How can researchers address inconsistencies in HPLC purity assessments caused by degradation products?

Methodological Answer:

- Orthogonal Methods :

- Mitigation :

Stereochemical Impact

Q. Q6. Does the stereochemistry of the methanamine linker influence binding affinity, and how can enantiomers be separated?

Methodological Answer:

- Stereochemical Effects :

- Enantiomers may show 10–100x differences in receptor affinity (e.g., serotonin transporters) .

- Separation Methods :

Metabolic Stability

Q. Q7. What in vitro models are appropriate for assessing metabolic stability in early-stage development?

Methodological Answer:

- Liver Microsome Assay :

- CYP Inhibition Screening :

- Test against CYP3A4/2D6 isoforms using fluorogenic substrates .

By-Product Minimization

Q. Q8. What strategies reduce N-alkylation by-products during the synthesis of the methanamine linker?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.